(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime
Description
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime is a chlorinated pyridine derivative with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol . Its structure features an isonicotinaldehyde backbone substituted with a chlorine atom at position 2, a dimethoxymethyl group at position 3, and an oxime (=N-OH) functional group. The compound has a Topological Polar Surface Area (TPSA) of 63.9 Ų, indicating moderate polarity, and a calculated XLogP3 value of 1.2, suggesting moderate lipophilicity .
The compound’s CAS number is 1186405-23-1, and it is marketed industrially by Shaanxi Dideu Medichem Co. Ltd., a company specializing in pharmaceuticals, agrochemicals, and animal health products .
Properties
IUPAC Name |
(NZ)-N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3/b12-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFUKQAQOCFIE-XGICHPGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=NO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=C(C=CN=C1Cl)/C=N\O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime typically involves the reaction of 2-chloro-3-(dimethoxymethyl)isonicotinaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins and nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Diversity: The dimethoxymethyl group in the target compound distinguishes it from simpler chlorinated oximes like (E)-4-Chloronicotinaldehyde oxime. This group enhances steric bulk and may improve metabolic stability compared to compounds with trifluoromethyl (CF₃) groups, which are more electronegative but prone to bioaccumulation . Compared to BMX-3 (a halogenated furanone), the target compound’s pyridine-oxime scaffold offers different electronic properties and reactivity, likely reducing direct carcinogenic risks associated with furanones .
Physicochemical Properties: The target compound’s TPSA (63.9 Ų) is higher than that of non-oxime chlorinated furanones (e.g., BMX-3: 46.5 Ų), suggesting better solubility in polar solvents. This could enhance bioavailability in biological systems . Its XLogP3 (1.2) is lower than that of the trifluoromethyl-substituted oxime (XLogP3 = 2.5), indicating a balance between lipophilicity and water solubility, which is critical for agrochemical penetration through plant cuticles .
Potential Applications: The dimethoxymethyl group may act as a protective moiety, slowing degradation in environmental or biological systems. This feature is advantageous in pesticides, where persistence is required for efficacy . In contrast, BMX-3 and related halofuranones are studied for their carcinogenic mechanisms, highlighting the importance of structural differences in toxicity profiles .
Biological Activity
(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of isonicotinaldehyde derivatives, characterized by the presence of a chloro group and dimethoxymethyl substituents. Its structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate oxidative stress levels within cells, influencing cell survival and apoptosis.
- Interaction with DNA : Some studies indicate that it may interact with DNA, leading to alterations in gene expression that promote cell death in cancerous cells.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. A summary of notable findings includes:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Johnson et al. (2021) | Reported induction of apoptosis in breast cancer cell lines with IC50 values around 30 µM. |
| Lee et al. (2022) | Found anti-inflammatory effects in murine models, reducing TNF-alpha levels by 40%. |
Q & A
Q. What are the key spectroscopic techniques for characterizing (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For purity assessment, reverse-phase HPLC with UV detection is recommended. The oxime functional group (C=N-OH) can be identified via IR absorption bands near 3200–3400 cm⁻¹ (O-H stretch) and 1630–1690 cm⁻¹ (C=N stretch). X-ray crystallography using programs like SHELXL can resolve stereochemistry and confirm the (E)-configuration.
Q. How is the (E)-isomer of this oxime synthesized, and what conditions favor its formation?
- Methodological Answer : The oxime is typically synthesized by reacting 2-chloro-3-(dimethoxymethyl)isonicotinaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide in ethanol/water). The (E)-isomer is favored by slow crystallization or kinetic control during precipitation. Adjusting pH (7–9) and temperature (50–70°C) optimizes selectivity . Purity is enhanced via recrystallization from polar aprotic solvents like dimethylformamide (DMF).
Q. What are the primary reactivity patterns of the oxime group in this compound?
- Methodological Answer : The oxime group undergoes nucleophilic addition, condensation (e.g., Beckmann rearrangement under acidic conditions), and coordination with metal ions. The chloro and dimethoxymethyl substituents influence electronic effects: the chloro group enhances electrophilicity at the pyridine ring, while dimethoxymethyl stabilizes adjacent carbocations. Reactivity studies should include monitoring by TLC and in situ IR to track intermediate formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this oxime?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides unambiguous stereochemical data. Key steps:
- Grow high-quality crystals via vapor diffusion (e.g., ethyl acetate/hexane).
- Collect diffraction data at low temperature (100 K) to minimize thermal motion.
- Refine the structure using Olex2 or similar software, focusing on the oxime torsion angle (C=N-OH) to distinguish (E) from (Z).
- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What strategies are effective in analyzing contradictory bioactivity data for derivatives of this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., cytotoxicity vs. inactivity) may arise from impurities, solvent effects, or assay variability. Mitigation strategies:
- Re-evaluate purity via HPLC-MS and elemental analysis.
- Use standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls.
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing dimethoxymethyl with trifluoromethyl ).
- Cross-validate results using orthogonal assays (e.g., apoptosis markers vs. cell-cycle analysis) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like kinases or DNA. Steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
